Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate
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Overview
Description
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is a complex organic compound with a molecular weight of 346.51 g/mol This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate typically involves multiple steps. One common method includes the reaction of 3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-amino-4-(cyclohexylamino)phenyl]butanoate
- Methyl 3-[3-amino-4-(isobutylamino)phenyl]butanoate
Uniqueness
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is unique due to its specific structural features, such as the cyclohexyl group and the butanoate ester. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-15(2)14-23(18-8-6-5-7-9-18)20-11-10-17(13-19(20)22)16(3)12-21(24)25-4/h10-11,13,15-16,18H,5-9,12,14,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDYFFKFCBTDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C(C)CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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